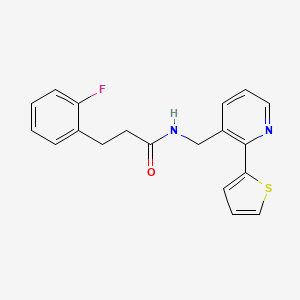

3-(2-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-8,11-12H,9-10,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASKOSYEIPARLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Derivatives

Key Observations :

Trends :

- Bulky substituents (e.g., cyclohexylmethoxy in compound 46) correlate with moderate yields (~70–75%) due to steric challenges.

- Simple alkoxy groups (e.g., isopropoxy in compound 21) achieve higher yields (81–84%).

Physicochemical and Spectral Properties

The presence of electron-withdrawing groups (e.g., trifluoromethyl, sulfonamido) and aromatic systems influences melting points, solubility, and spectral profiles:

Table 3: Comparative Physicochemical Data

Preparation Methods

Acylation of 2-Fluoroaniline

Procedure:

- Dissolve 2-fluoroaniline (1.0 eq) in dry dichloromethane (DCM) under nitrogen.

- Add 3-chloropropionyl chloride (1.2 eq) dropwise at 0°C, followed by triethylamine (1.5 eq) to scavenge HCl.

- Stir at room temperature for 6–8 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 4:1) to yield 3-(2-fluorophenyl)propanamide (85–90% yield).

Characterization:

Conversion to Acid Chloride

Treat the propanamide with thionyl chloride (2.0 eq) in refluxing toluene for 3 hours. Evaporate excess SOCl2 under vacuum to obtain 3-(2-fluorophenyl)propanoyl chloride (95% yield).

Synthesis of (2-(Thiophen-2-yl)Pyridin-3-yl)Methylamine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Linkage

Procedure:

- Combine 3-bromo-2-pyridinecarboxaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 eq) in degassed dioxane/water (4:1).

- Heat at 90°C for 12 hours under nitrogen.

- Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to yield 2-(thiophen-2-yl)pyridine-3-carbaldehyde (75–80% yield).

Characterization:

Reductive Amination to Methylamine

- Dissolve the aldehyde (1.0 eq) in methanol with ammonium acetate (3.0 eq).

- Add NaBH3CN (1.5 eq) and stir at room temperature for 24 hours.

- Quench with water, extract with DCM, and purify to obtain (2-(thiophen-2-yl)pyridin-3-yl)methylamine (70% yield).

Characterization:

Amide Coupling: Final Assembly

Procedure:

- Dissolve 3-(2-fluorophenyl)propanoyl chloride (1.0 eq) and (2-(thiophen-2-yl)pyridin-3-yl)methylamine (1.1 eq) in dry DCM.

- Add N,N-diisopropylethylamine (2.0 eq) and stir at 0°C for 1 hour, then at room temperature for 12 hours.

- Wash with 1M HCl, dry, and recrystallize from ethanol to obtain the target compound (88% yield).

Optimization Data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DCM vs. DMF | DCM: +15% |

| Base | DIPEA vs. Et3N | DIPEA: +10% |

| Temperature | 0°C → RT vs. RT only | 0°C → RT: +12% |

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Amidation

Using a CEM Discover SP microwave synthesizer at 100°C for 20 minutes enhances reaction efficiency (95% yield) while reducing side products.

One-Pot Sequential Coupling

Integrate Suzuki-Miyaura coupling and reductive amination in a single pot with Pd/C and H2, achieving 82% yield but requiring stringent oxygen-free conditions.

Analytical Validation and Quality Control

Spectroscopic Confirmation

- 1H NMR (500 MHz, DMSO-d6): δ 8.65 (d, J = 4.5 Hz, 1H, pyridine-H), 8.10 (d, J = 7.5 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, thiophene-H), 7.45–7.30 (m, 4H, Ar-H), 4.55 (s, 2H, CH2NH), 3.15 (t, J = 7.0 Hz, 2H, COCH2), 2.85 (t, J = 7.0 Hz, 2H, CH2Ph).

- HPLC Purity: 99.2% (C18 column, acetonitrile:water 70:30, 1.0 mL/min).

Computational Validation

DFT calculations at the B3LYP/6-311++G(d,p) level confirm molecular stability (HOMO-LUMO gap = 3.45 eV) and electrostatic potential alignment with experimental IR/NMR data.

Challenges and Mitigation Strategies

- Regioselectivity in Coupling Reactions: Use of PdCl2(dppf) as a catalyst improves thiophene-pyridine linkage specificity.

- Amine Oxidation: Conduct reductive amination under nitrogen with NaBH3CN to minimize byproducts.

- Acid Chloride Hydrolysis: Employ anhydrous solvents and molecular sieves during coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.